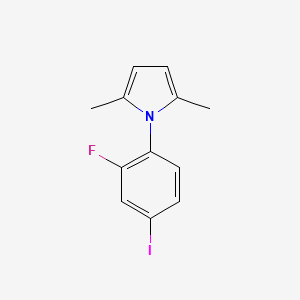
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Descripción general
Descripción
“1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” is a chemical compound. However, there is limited information available about this specific compound1. It is worth noting that compounds with similar structures have been studied in the context of pharmaceutical research2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, compounds with similar structures have been synthesized during the laboratory optimization of trametinib, an anti-cancer drug2.
Molecular Structure Analysis
The molecular structure of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” is not explicitly provided in the search results. However, it is likely to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with a 2-fluoro-4-iodophenyl group and two methyl groups1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, related compounds have been observed as process impurities during the laboratory optimization of trametinib2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” are not explicitly provided in the search results. However, related compounds have been described with properties such as molecular weight and specific physicochemical properties4.
Aplicaciones Científicas De Investigación
-
Application in Cancer Research
- Field : Medical and Pharmaceutical Research
- Summary : Trametinib, a drug used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations, has a similar structure to the compound you mentioned . It is a kinase inhibitor .
- Methods : The recommended dosage of trametinib is 2 mg orally once daily, as a single agent or in combination with dabrafenib, until disease progression or unacceptable toxicity .
- Results : Trametinib has shown effectiveness in treating patients with specific types of melanoma .
-
Application in Chemical Synthesis
- Field : Chemical Synthesis
- Summary : 1-(2-Fluoro-4-iodophenyl)ethanone, a compound with a similar structure, is available for research use .
- Methods : This compound can be used in various chemical reactions, but the specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results : The outcomes of using this compound would also depend on the specific reaction .
Safety And Hazards
There is no specific safety and hazard information available for “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. However, safety data sheets of related compounds can provide information on potential hazards, safe handling practices, and emergency procedures5.
Direcciones Futuras
The future directions for the study of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole” are not explicitly mentioned in the search results. However, the development of MEK inhibitors, which include compounds with similar structures, is a promising area of research in cancer treatment3.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole”. Further research and studies are needed to provide a comprehensive understanding of this compound.
Propiedades
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPUAKFQLQUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571908 | |
| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
217314-30-2 | |
| Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

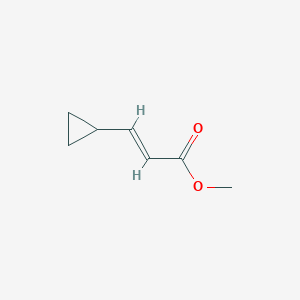
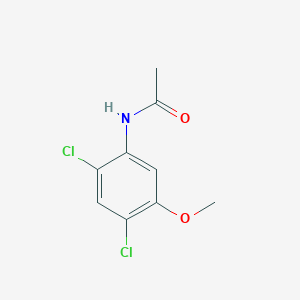
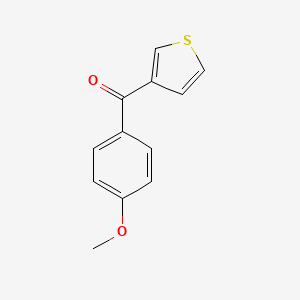
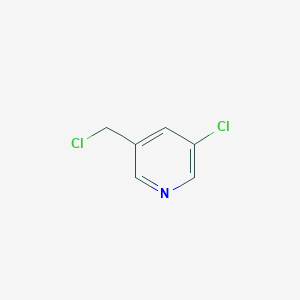


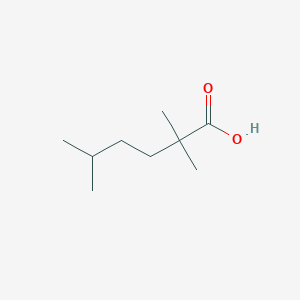
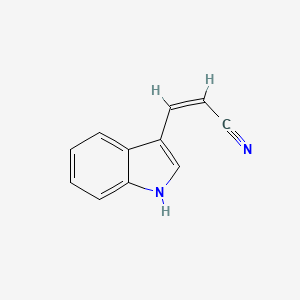
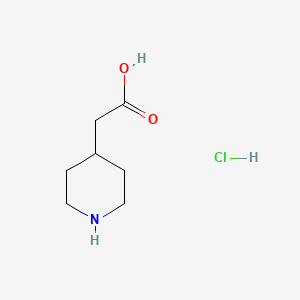

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)
